molecular formula C24H20BrN3O2 B13973194 Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate

Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B13973194
M. Wt: 462.3 g/mol
InChI Key: AGJNHALKFBCLQJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction might begin with the formation of a triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Cyclization and Ring-Opening: The triazole ring can be involved in cyclization or ring-opening reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and specific catalysts for cyclization or ring-opening reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom might yield a variety of substituted triazoles, while oxidation or reduction could lead to different oxidation states of the triazole ring.

Scientific Research Applications

Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 3-Bromo-1H-1,2,4-triazole
  • 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid ethyl ester
  • 1-Trityl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific combination of substituents, which impart distinct chemical properties and potential applications. The presence of both bromine and trityl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20BrN3O2

Molecular Weight

462.3 g/mol

IUPAC Name

ethyl 5-bromo-3-trityltriazole-4-carboxylate

InChI

InChI=1S/C24H20BrN3O2/c1-2-30-23(29)21-22(25)26-27-28(21)24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3

InChI Key

AGJNHALKFBCLQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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